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An In-Depth Technical Guide to the Historical Development of Nickel Etherate and Related
"Naked Nickel" Complexes in Catalysis

Abstract

The journey of nickel catalysis is a compelling narrative of serendipity, fundamental discovery,
and rational design. From its early days as a "spirited horse" of catalysis—powerful yet
unpredictable—to its current status as an indispensable tool for forging challenging chemical
bonds, nickel has carved a unique niche distinct from its noble metal counterparts.[1] This
guide traces the historical development of a pivotal class of nickel catalysts: the weakly-ligated
Ni(0) olefin and etherate complexes. We will explore the genesis of the "naked nickel" concept,
pioneered by Gunther Wilke, which revolutionized the field by providing a source of highly
reactive, coordinatively unsaturated nickel.[2][3] This principle underpins the remarkable
catalytic activity of these complexes in transformations ranging from olefin oligomerization to
the once-formidable challenge of cross-coupling aryl ethers through C—O bond cleavage. By
examining the key discoveries, mechanistic evolution, and practical applications, this guide
offers researchers and drug development professionals a comprehensive understanding of how
these foundational complexes have shaped modern synthetic chemistry.
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The Dawn of Nickel Catalysis: From Hydrogenation
to the "Nickel Effect”

The story of nickel in catalysis begins long before the development of discrete organometallic
complexes. In 1897, Paul Sabatier demonstrated that freshly reduced nickel could efficiently
catalyze the hydrogenation of ethylene to ethane, a discovery that would earn him a Nobel
Prize in 1912 and establish nickel as a potent catalytic metal.[4] For decades, nickel's role was
primarily in heterogeneous catalysis.

A paradigm shift occurred in the mid-20th century with the work of Karl Ziegler and Gunther
Wilke. While investigating ethylene oligomerization, they stumbled upon what they termed the
"Nickel Effect": the accidental discovery that nickel contaminants catalyzed the dimerization of
ethylene to 1-butene.[4] This observation was a critical turning point, shifting focus toward
understanding and harnessing the power of soluble, homogeneous nickel species. It became
clear that to control these powerful transformations, stable yet reactive nickel complexes were
needed.[4]

The "Naked Nickel" Revolution: The Genius of Wilke
and Ni(COD)z

The true breakthrough in homogeneous nickel catalysis arrived in the 1960s from the
laboratory of Gunther Wilke at the Max-Planck-Institut fir Kohlenforschung.[2] During
mechanistic studies on the oligomerization of butadiene, Wilke and his team successfully
isolated and characterized highly sensitive but remarkably useful Ni(0) complexes, most
notably bis(1,5-cyclooctadiene)nickel(0), or Ni(COD)2.[2][5]

This 18-electron complex was revolutionary. The cyclooctadiene (COD) ligands, bound to the
nickel center through their double bonds, were found to be highly labile. They could be easily
displaced by a wide variety of other, more strongly coordinating ligands, such as phosphines,
or by reactant molecules. Wilke coined the term "naked nickel" to describe this exceptional
propensity to shed its olefinic ligands and generate a coordinatively unsaturated, highly
reactive Ni(0) center.[2][3] This concept was a fundamental leap forward, providing chemists
with a reliable and versatile entry point into catalytic cycles. Ni(COD)2z remains, to this day, the
"go-to" source of Ni(0) for exploring new catalytic reactivity.[2][6] The principle of using weakly
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bound ligands to stabilize a reactive metal center is the conceptual foundation upon which
nickel etherate complexes are built.

Caption: The "Naked Nickel" concept pioneered by Gunther Wilke.

Nickel Etherates in Action: Key Catalytic
Applications

The lability of the ligands in Ni(COD)2 and related etherate complexes makes them ideal
precatalysts for a wide array of transformations. Their ability to readily provide a source of
active Ni(0) has been instrumental in developing reactions that are difficult or impossible with
other metals, like palladium.

Olefin Oligomerization and Polymerization

The historical impetus for Wilke's work—olefin oligomerization—became one of the first major
industrial applications of homogeneous nickel catalysis. The Shell Higher Olefin Process
(SHOP), developed in the 1960s, utilizes nickel catalysts with chelating ligands (such as P-O
ligands) to produce linear alpha-olefins from ethylene.[7] The process relies on a catalytic cycle
involving ethylene coordination and insertion into a nickel-hydride or nickel-alkyl bond.[7] The
unique properties of nickel, including a slower rate of B-hydride elimination compared to
palladium, are advantageous in controlling chain growth and producing the desired oligomers.
[5] This process is a testament to the fine-tuning of nickel's catalytic activity, which began with
the fundamental discoveries of the "Nickel Effect".[4][7]

Cross-Coupling Reactions: Activating the Unreactive

Perhaps the most significant impact of labile Ni(0) complexes has been in the field of cross-
coupling. While palladium catalysis dominates many C-C bond formations, nickel exhibits
unique reactivity that makes it the catalyst of choice for more challenging substrates.[5][8]

Kumada-Corriu Coupling: The first major transition-metal-catalyzed cross-coupling reactions
were independently developed by Kumada and Corriu in 1972, using Ni(ll)-phosphine
complexes to couple Grignard reagents with aryl and vinyl halides.[9] Later studies
demonstrated that highly active Ni(0) species, often generated from labile precatalysts, are key
intermediates in these transformations, particularly for reactions at low temperatures.[10]
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Cleavage of C—O Bonds: A true renaissance in nickel catalysis began with its application to the
activation of traditionally inert carbon-oxygen bonds in aryl ethers, esters, and pivalates.[4][11]
[12] These substrates are abundant, inexpensive, and stable, making them ideal coupling
partners, but their C—O bonds are notoriously difficult to break. Palladium catalysts are
generally ineffective for this task. As early as 1979, Wenkert demonstrated the potential of
nickel to cleave these bonds, but it was not until the 2000s that this reactivity was broadly
applied.[11]

The success of nickel lies in its fundamental electronic properties. Being more electropositive
than palladium, nickel facilitates the crucial oxidative addition step into the strong C—O bond.[5]
Labile precatalysts like Ni(COD):z or related Ni(0)-olefin and etherate complexes are essential
for generating the electron-rich, low-valent nickel species required for this demanding
activation.[13] This has opened up a vast area of synthesis, allowing for the late-stage
functionalization of complex molecules where alkoxy groups can be used as directing groups
and later converted into other functionalities.[11]

Catalyst System Substrate Nucleophile Key Advantage

Foundational cross-
Ni(ll)/phosphine Aryl/Vinyl Halides Grignard Reagents coupling methodology.
[°]

Enables Suzuki-type

] ] ) Organoboron ] ]
Ni(0)/NHC Ligand Aryl Ethers (Anisoles) coupling of inert C-O
Reagents
bonds.[11]
Demonstrates
Ni(0)/PCys Aryl Pivalates Silylating Agents cleavage of ester C-O
bonds.[14][15]
General strategy for
Ni(COD)z/Ligand Phenol Derivatives Various Nucleophiles activating C-O bonds.

[41012]

Table 1: Representative Nickel-Catalyzed Cross-Coupling Reactions Involving C-O Bond
Activation.
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Evolving Mechanistic Understanding

The initial view of nickel catalysis often mirrored the well-established Ni(0)/Ni(ll) cycle common
in palladium chemistry. However, extensive mechanistic studies have revealed a much richer
and more complex landscape of reactivity.[16][17]

The Ni(0)/Ni(ll) Cycle: This is the classic pathway for many cross-coupling reactions. The cycle
begins with the oxidative addition of an electrophile (e.g., an aryl halide) to a Ni(0) species,
forming a Ni(ll) intermediate. This is followed by transmetalation with a nucleophile and
concludes with reductive elimination to form the product and regenerate the Ni(0) catalyst.[4]
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Caption: Simplified Ni(0)/Ni(Il) catalytic cycle for cross-coupling.
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The Role of Odd Oxidation States (Ni(I)/Ni(lll)): A key distinction of nickel is its ability to readily
access odd oxidation states, particularly Ni(l) and Ni(lll).[1][5] Many modern nickel-catalyzed
reactions, especially those involving alkyl electrophiles or photoredox conditions, are now
understood to proceed via Ni(l)/Ni(lll) cycles.[18][19] These pathways often involve single-
electron transfer (SET) steps and the formation of radical intermediates. This accessibility of
radical pathways helps explain nickel's unique ability to suppress side reactions like B-hydride
elimination and engage a broader range of electrophiles than palladium.[5][18]
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Caption: Illustrative Ni(I)/Ni(lll) cycle involving a radical pathway.

© 2026 BenchChem. All rights reserved. 8/14 Tech Support


https://www.benchchem.com/product/b1600133/docs?utm_src=pdf-body-img#historical-development-of-nickel-etherate-complexes-in-catalysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600133?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Modern Developments and Future Outlook

While foundational complexes like Ni(COD)2 are exceptionally useful, their high sensitivity to air
and moisture presents practical challenges.[6][20] This has driven a quest for more robust, air-
stable Ni(0) precatalysts that retain the "naked nickel" reactivity.

Recent breakthroughs have come from the Cornella group and others, who have developed
16-electron Ni(0)-olefin complexes stabilized by electronically modified stilbene ligands, such
as Ni( F stb)s and Ni(*~tBustb)s.[2][3][20] These complexes are crystalline, bench-stable solids
that can be handled in air for extended periods but function as excellent Ni(0) sources in a wide
variety of catalytic transformations, representing a solution to a 60-year challenge.[3][20]

The future of this field lies in leveraging the deep mechanistic understanding gained over
decades to design new catalysts for unprecedented transformations. The unique ability of
nickel to operate through multiple oxidation states and engage in radical processes makes it a
prime candidate for developing novel C-H functionalization reactions, asymmetric catalysis, and
metallaphotoredox-catalyzed transformations that continue to push the boundaries of chemical
synthesis.[19][21]

Experimental Protocol: Ni-Catalyzed Suzuki-Miyaura
Coupling of an Aryl Ether

The following protocol is a representative example of a modern, ligand-controlled nickel-
catalyzed cross-coupling of an aryl ether, adapted from methodologies developed for activating
C-O bonds.[11]

Reaction: Coupling of 4-methoxytoluene with phenylboronic acid.

Materials:

Nickel Precatalyst: Ni(COD)2z (Bis(1,5-cyclooctadiene)nickel(0))

Ligand: IPreHCI (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)

Base: K3sPOas (Potassium phosphate, anhydrous)

Substrates: 4-methoxytoluene, Phenylboronic acid
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e Solvent: 1,4-Dioxane (anhydrous)
Procedure:

o Glovebox Setup: All manipulations should be performed under an inert atmosphere (e.g., in a
nitrogen- or argon-filled glovebox) due to the air-sensitivity of Ni(COD)2 and the active
catalytic species.

o Catalyst Preparation: In a dry vial, combine Ni(COD)z (5.0 mol%), IPreHCI (10 mol%), and
KsPOas (2.0 equivalents). Note: The imidazolium salt is the precusor for the N-heterocyclic
carbene (NHC) ligand, which is generated in situ by the base.

» Addition of Reagents: To the vial containing the catalyst mixture, add phenylboronic acid (1.5
equivalents) and 4-methoxytoluene (1.0 equivalent).

» Solvent Addition: Add anhydrous 1,4-dioxane to achieve the desired concentration (e.g., 0.1
M with respect to the limiting reagent).

» Reaction: Seal the vial tightly with a screw cap. Remove the vial from the glovebox and place
it in a preheated oil bath or heating block at 100 °C.

e Monitoring: Stir the reaction mixture for 12-24 hours. The reaction progress can be monitored
by taking aliquots (under inert atmosphere if necessary) and analyzing by GC-MS or TLC.

o Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a
suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic
layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

 Purification: The crude product can be purified by flash column chromatography on silica gel
to yield the desired biaryl product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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